3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide
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Overview
Description
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide typically involves the following steps:
Formation of the Azo Compound: The synthesis begins with the diazotization of aniline derivatives, followed by coupling with phenylamine to form the azo compound.
Introduction of the Trichloroethyl Group: The azo compound is then reacted with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.
Acrylamide Formation: Finally, the trichloroethyl-azo compound is reacted with acryloyl chloride to form the desired acrylamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acrylamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and trichloroethyl group play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylazoaniline: Shares the azo linkage but lacks the trichloroethyl and acrylamide groups.
N-Phenylacrylamide: Contains the acrylamide group but lacks the azo and trichloroethyl groups.
Properties
Molecular Formula |
C23H19Cl3N4O |
---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C23H19Cl3N4O/c24-23(25,26)22(28-21(31)16-11-17-7-3-1-4-8-17)27-18-12-14-20(15-13-18)30-29-19-9-5-2-6-10-19/h1-16,22,27H,(H,28,31)/b16-11+,30-29? |
InChI Key |
YILBAQDXYGUBKJ-QPVKGZBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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